![molecular formula C17H20N4O B2369497 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide CAS No. 1203069-90-2](/img/structure/B2369497.png)
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide
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Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide, also known as MPC, is a chemical compound that has been studied extensively for its potential use in scientific research. MPC is a cyclopentanecarboxamide derivative and has been found to have various biochemical and physiological effects.
Scientific Research Applications
- Researchers have investigated the anticancer potential of this compound. In a study by Gani et al., novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles as a catalyst . These derivatives exhibited cytotoxic activity against lung cancer cell lines (A549) and demonstrated more potency than the reference drug imatinib. Compound IIB, in particular, displayed significantly lower IC50 values (0.229 μM) compared to imatinib (2.479 μM).
- While not directly mentioned in the cited study, similar compounds with pyridin-3-yl moieties have been explored for their anti-tubercular activity . Investigating whether this compound exhibits any effects against Mycobacterium tuberculosis could be an interesting avenue.
Anticancer Activity
Tuberculosis Research: (Additional Application):
properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-6-11-16(21-20-12)18-14-7-9-15(10-8-14)19-17(22)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYSVIKGLRRMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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